molecular formula C10H8F3NO B14069504 2,3-Dihydro-6-(trifluoromethyl)-4(1H)-quinolinone CAS No. 1228600-39-2

2,3-Dihydro-6-(trifluoromethyl)-4(1H)-quinolinone

Cat. No.: B14069504
CAS No.: 1228600-39-2
M. Wt: 215.17 g/mol
InChI Key: YIHSPCWRVRGKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(1H)-Quinolinone, 2,3-dihydro-6-(trifluoromethyl)- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a quinolinone core structure with a trifluoromethyl group at the 6th position. Quinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinolinone, 2,3-dihydro-6-(trifluoromethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a trifluoromethyl ketone in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Quinolinone, 2,3-dihydro-6-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone to its corresponding dihydroquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can result in a variety of functionalized quinolinone derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise in biological assays for its potential antimicrobial and antiviral activities.

    Medicine: Research has indicated potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4(1H)-Quinolinone, 2,3-dihydro-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4(1H)-Quinolinone: The parent compound without the trifluoromethyl group.

    2,3-Dihydroquinolinone: A reduced form of quinolinone.

    6-Methylquinolinone: A methyl-substituted derivative.

Uniqueness

The presence of the trifluoromethyl group at the 6th position makes 4(1H)-Quinolinone, 2,3-dihydro-6-(trifluoromethyl)- unique. This group significantly enhances the compound’s chemical stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts. These properties make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1228600-39-2

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

6-(trifluoromethyl)-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)6-1-2-8-7(5-6)9(15)3-4-14-8/h1-2,5,14H,3-4H2

InChI Key

YIHSPCWRVRGKPO-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.